molecular formula C17H14ClN3O4 B8281103 (2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate

(2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate

Cat. No.: B8281103
M. Wt: 359.8 g/mol
InChI Key: DQAZXHHTNQNIHD-UHFFFAOYSA-N
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Description

(2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a carbamic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the formylation of furan, while the pyrazole ring is often prepared via cyclization reactions involving hydrazines and 1,3-diketones. The final step involves the esterification of the carbamic acid with 2-chloro-benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, it is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents .

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors .

Industry

In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of (2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • [1-(5-Formyl-furan-2-ylmethyl)-1H-pyrazol-4-yl]-carbamic acid benzyl ester
  • [1-(5-Formyl-furan-2-ylmethyl)-1H-pyrazol-4-yl]-carbamic acid 4-chloro-benzyl ester
  • [1-(5-Formyl-furan-2-ylmethyl)-1H-pyrazol-4-yl]-carbamic acid 3-chloro-benzyl ester

Uniqueness

The uniqueness of (2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

(2-chlorophenyl)methyl N-[1-[(5-formylfuran-2-yl)methyl]pyrazol-4-yl]carbamate

InChI

InChI=1S/C17H14ClN3O4/c18-16-4-2-1-3-12(16)11-24-17(23)20-13-7-19-21(8-13)9-14-5-6-15(10-22)25-14/h1-8,10H,9,11H2,(H,20,23)

InChI Key

DQAZXHHTNQNIHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)NC2=CN(N=C2)CC3=CC=C(O3)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of [1-(5-hydroxymethyl-furan-2-ylmethyl)-1H-pyrazol-4-yl]-carbamic acid 2-chloro-benzyl ester (300 mg, 0.83 mmol) in AcCN (8.0 mL) was treated at rt with MnO2 (400 mg, 4.15 mmol). The reaction mixture was stirred at rt overnight before being filtered through Celite and the solvent was removed under reduced pressure to give the title compound as a yellow oil. LC-MS-conditions 02: tR=0.90 min; [M+H]+=360.28. 1H NMR (400 MHz, CDCl3) δ 5.32 (s, 5H), 6.47 (s, 1H), 6.64 (s, 1H), 7.20 (s, 1H), 7.30 (s, 1H), 7.37-7.45 (m, 1H), 7.45 (s, 2H), 7.79 (s, 1H), 9.63 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[1-(5-hydroxymethyl-furan-2-ylmethyl)-1H-pyrazol-4-yl]-carbamic acid 2-chloro-benzyl ester
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mg
Type
catalyst
Reaction Step Two

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